4-Cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron is a complex organometallic compound that features a cyclopentadienyl ring, a butanoic acid moiety, and an iron center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron typically involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile under controlled conditions. The reaction is often facilitated by a catalyst and conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the pure product. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and as a model compound for studying enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron involves its interaction with molecular targets such as enzymes or receptors. The iron center plays a crucial role in facilitating redox reactions and electron transfer processes. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular functions and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopenta-2,4-dien-1-yl)-4-nitrobenzene
- 3-(Cyclopenta-2,4-dien-1-ylmethylene)-6-methylenecyclohexa-1,4-diene
Uniqueness
4-Cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron is unique due to its combination of a cyclopentadienyl ring, a butanoic acid moiety, and an iron center. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H14FeO3-6 |
---|---|
Molecular Weight |
286.10 g/mol |
IUPAC Name |
4-cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron |
InChI |
InChI=1S/C9H9O3.C5H5.Fe/c10-8(5-6-9(11)12)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4H,5-6H2,(H,11,12);1-5H;/q-1;-5; |
InChI Key |
NFNJDYBEFPNKSG-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)CCC(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.